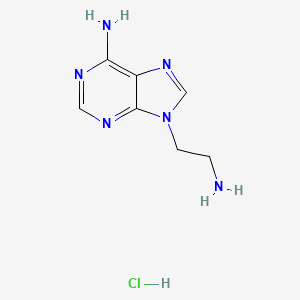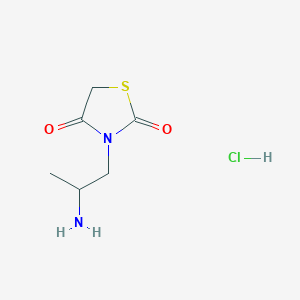
7-Methyl-1,4-thiazepan-1-one hydrochloride
Vue d'ensemble
Description
7-Methyl-1,4-thiazepan-1-one hydrochloride (7-Methyl-1,4-thiazepan-1-one HCl) is a synthetic compound that has been widely used in scientific research, particularly in the fields of neuroscience and pharmacology. It is a derivative of the thiazepane class of compounds, which are characterized by their ability to interact with specific receptors in the central nervous system. 7-Methyl-1,4-thiazepan-1-one HCl has been studied for its potential applications in the treatment of various neurological disorders, including anxiety and depression.
Applications De Recherche Scientifique
Pharmacology
In pharmacology, 7-Methyl-1,4-thiazepan-1-one hydrochloride is explored for its potential as a building block in drug design. Its structure could be utilized in the synthesis of molecules with therapeutic properties, particularly in the development of central nervous system (CNS) agents due to the thiazepane ring’s similarity to piperazine, a common moiety in CNS drugs .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its thiazepanone core can be functionalized to create a variety of derivatives, which are valuable for constructing complex molecules. For example, it can undergo nucleophilic substitution reactions to introduce various side chains, expanding the chemical space for new molecule discovery .
Medicinal Chemistry
In medicinal chemistry, 7-Methyl-1,4-thiazepan-1-one hydrochloride’s utility lies in its role as a scaffold. It can be incorporated into larger, biologically active molecules, potentially leading to the discovery of new drugs. Its molecular framework provides a stable base for the addition of pharmacophores, which are the active parts of drug molecules that interact with biological targets .
Biochemistry
Biochemists may investigate the compound’s interaction with biological macromolecules. It could be used to study enzyme-substrate interactions or to screen for potential inhibitors of biochemical pathways. The thiazepane ring might mimic a transition state or an intermediate in enzymatic reactions, providing insights into enzyme mechanisms .
Material Science
In material science, the compound’s properties could be harnessed to develop new materials with specific characteristics. For instance, its incorporation into polymers might enhance their thermal stability or mechanical strength. Researchers might also explore its use in creating novel coatings or adhesives with improved performance .
Industrial Chemistry
On an industrial scale, 7-Methyl-1,4-thiazepan-1-one hydrochloride could be used as a precursor in the synthesis of bulk chemicals. Its reactivity allows for the production of various thiazepane derivatives, which could serve as additives or intermediates in manufacturing processes .
Propriétés
IUPAC Name |
7-methyl-1,4-thiazepane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-6-2-3-7-4-5-9(6)8;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSKJZEHWHUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCS1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)











